molecular formula C22H27N3O3S B11426491 3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11426491
M. Wt: 413.5 g/mol
InChI Key: VHLHQHZAYAQBGS-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:

    Name: 3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    Structure: It contains a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused heterocyclic system.

    Functional Groups: We have a nitrile group (–CN) and two methoxy groups (–OCH₃) attached to the phenyl ring.

Preparation Methods

Synthetic Routes::

    Method 1: One synthetic route involves cyclization of appropriate precursors under controlled conditions. For example, a cyclization reaction between a suitable amine and a thioamide could yield the pyrido[2,1-b][1,3,5]thiadiazine core.

    Method 2: Another approach is to build the core through multistep reactions, starting from simpler building blocks.

Industrial Production::
  • Industrial-scale synthesis typically optimizes efficiency and yield. Detailed industrial methods are proprietary, but they likely involve scalable versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

    Reactivity: This compound can participate in various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: The specific products depend on reaction conditions, but variations in the cyclohexyl or phenyl substituents can lead to diverse derivatives.

Scientific Research Applications

    Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

    Biology: Studying its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).

    Industry: Evaluating its use in materials science or as a precursor for drug development.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

    Uniqueness: Its fused pyrido[2,1-b][1,3,5]thiadiazine scaffold sets it apart.

    Similar Compounds: Other thiadiazines or heterocyclic derivatives with similar functionalities.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

3-cyclohexyl-8-(2,5-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H27N3O3S/c1-27-16-8-9-20(28-2)18(10-16)17-11-21(26)25-13-24(15-6-4-3-5-7-15)14-29-22(25)19(17)12-23/h8-10,15,17H,3-7,11,13-14H2,1-2H3

InChI Key

VHLHQHZAYAQBGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4

Origin of Product

United States

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